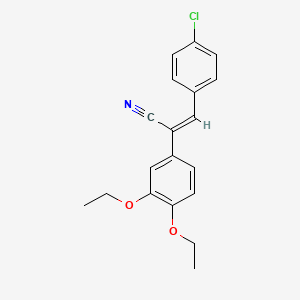
3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile, also known as CDDA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CDDA belongs to the class of acrylonitrile derivatives and is a potent inhibitor of NF-κB, a transcription factor that plays a critical role in inflammation and immune response.
Wirkmechanismus
3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile inhibits the NF-κB pathway by binding to the cysteine residues of the p65 subunit of NF-κB, preventing its translocation to the nucleus and subsequent activation of target genes. 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile also induces apoptosis in cancer cells by activating the caspase-3 pathway.
Biochemical and Physiological Effects:
3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile also inhibits the proliferation of cancer cells and induces apoptosis in a dose-dependent manner. In addition, 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile has been shown to reduce the severity of autoimmune diseases, such as rheumatoid arthritis, in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile is its potent inhibitory effect on the NF-κB pathway, which makes it a promising candidate for the development of anti-inflammatory and anti-cancer drugs. However, 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile has limited solubility in water, which can make it difficult to administer in vivo. In addition, 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile has not been tested extensively in human clinical trials, and its safety profile is not well-established.
Zukünftige Richtungen
There are several future directions for 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile research, including:
1. Developing more efficient synthesis methods to improve the yield and purity of 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile.
2. Investigating the safety and efficacy of 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile in human clinical trials.
3. Exploring the potential of 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile as a treatment for other diseases, such as neurodegenerative disorders and viral infections.
4. Studying the mechanism of action of 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile in more detail to identify potential targets for drug development.
5. Developing 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile derivatives with improved solubility and bioavailability.
Conclusion:
In conclusion, 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile is a potent inhibitor of the NF-κB pathway and has shown promising therapeutic potential in various diseases, including cancer, inflammation, and autoimmune disorders. Although there are limitations to its use in lab experiments, 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile research is a rapidly growing field with many future directions. Further research is needed to fully understand the mechanism of action of 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile and its potential therapeutic applications.
Synthesemethoden
3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile can be synthesized using a one-pot reaction of 4-chlorobenzaldehyde, 3,4-diethoxybenzaldehyde, malononitrile, and ammonium acetate in the presence of piperidine as a catalyst. The reaction proceeds via a Knoevenagel condensation reaction followed by a Michael addition reaction, resulting in the formation of 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile as a yellow crystalline solid.
Wissenschaftliche Forschungsanwendungen
3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile has been shown to inhibit the NF-κB pathway, which is overactive in many diseases, leading to inflammation and cell proliferation. By inhibiting this pathway, 3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)acrylonitrile can potentially reduce inflammation and tumor growth.
Eigenschaften
IUPAC Name |
(Z)-3-(4-chlorophenyl)-2-(3,4-diethoxyphenyl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO2/c1-3-22-18-10-7-15(12-19(18)23-4-2)16(13-21)11-14-5-8-17(20)9-6-14/h5-12H,3-4H2,1-2H3/b16-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTOUMJBWJPGGJW-LFIBNONCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=CC2=CC=C(C=C2)Cl)C#N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)/C(=C/C2=CC=C(C=C2)Cl)/C#N)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-4-ethyl-6-[(2-oxo-2-phenylethyl)thio]-3,5-pyridinedicarbonitrile](/img/structure/B5870359.png)
![N-[3-(acetylamino)phenyl]propanamide](/img/structure/B5870366.png)
![3-(4-chlorophenyl)-N,N,2,5-tetramethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5870372.png)
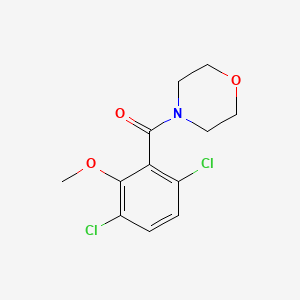
![1-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-2-oxoethyl]-4-iodo-3,5-dimethyl-1H-pyrazole](/img/structure/B5870385.png)

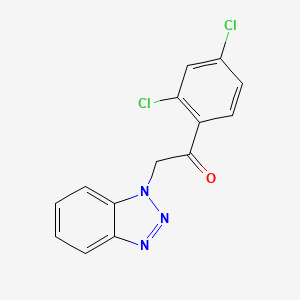
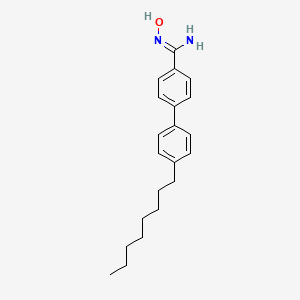
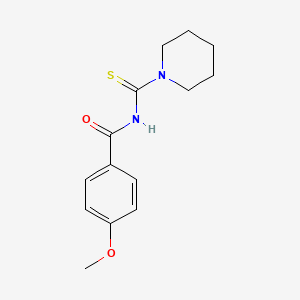

![5-bromo-N-[3-(methoxymethyl)phenyl]nicotinamide](/img/structure/B5870458.png)


